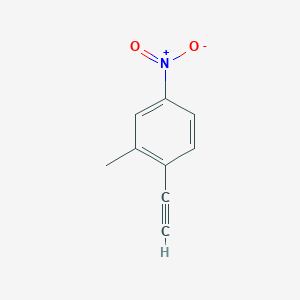

1-Ethynyl-2-methyl-4-nitrobenzene

Description

The Strategic Importance of Nitrobenzene (B124822) and Ethynylbenzene Scaffolds in Molecular Design

Nitrobenzene and ethynylbenzene represent two critical classes of functionalized aromatics that serve as versatile scaffolds in molecular design. The term "scaffold" refers to a core chemical framework that can be systematically derivatized to create a library of related molecules. nih.gov

The nitroaromatic scaffold is of immense significance in both industrial and laboratory settings. researchgate.net Aromatic compounds containing the nitro group (–NO₂) are key intermediates in the synthesis of a vast array of products, including pharmaceuticals, dyes, polymers, and agrochemicals. researchgate.netnumberanalytics.comnih.gov The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity of the aromatic ring, making it susceptible to certain types of reactions and resistant to others. nih.govwikipedia.org A pivotal transformation of nitroaromatics is their reduction to form aromatic amines (anilines), which are indispensable building blocks for many dyes and pharmaceutical agents. numberanalytics.comnumberanalytics.com

The ethynylbenzene scaffold , characterized by an ethynyl (B1212043) group (–C≡CH) attached to a benzene (B151609) ring, is another cornerstone of modern organic synthesis. The alkyne functionality is a high-energy, versatile handle for a multitude of chemical transformations. mdpi.com Alkynes are widely used as starting materials or key intermediates in the synthesis of natural products, pharmaceuticals, and advanced organic materials for optoelectronic applications. mdpi.com Their utility is prominently featured in powerful reactions like Sonogashira coupling and cycloadditions (e.g., "click chemistry"), which are used to construct more complex molecular architectures. mdpi.com The incorporation of the rigid, linear ethynyl group can also impart specific structural and electronic properties to a molecule, which is a key consideration in materials science and medicinal chemistry. nih.govmdpi.com

Positional Isomerism and Directed Synthesis of Substituted Benzene Derivatives

When a benzene ring has two or more substituents, their relative positions give rise to structural isomers. For a disubstituted benzene, three isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). The specific isomer formed in a reaction is not random but is dictated by the chemical nature of the substituent already present on the ring. This phenomenon is known as the "directing effect." wikipedia.orgorganicchemistrytutor.com

Substituents influence the outcome of electrophilic aromatic substitution (EAS) reactions in two ways: they affect the reaction rate and they control the position of the incoming electrophile. lumenlearning.com These effects are governed by the interplay of inductive and resonance effects. libretexts.org

Activating, Ortho-, Para-Directing Groups: These are electron-donating groups (e.g., –CH₃, –OH, –OR) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comfiveable.me They stabilize the cationic intermediate (the sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions. organicchemistrytutor.com Consequently, they direct incoming electrophiles to these positions. fiveable.me

Deactivating, Meta-Directing Groups: These are electron-withdrawing groups (e.g., –NO₂, –C=O, –SO₃H) that decrease the ring's electron density, making it less reactive than benzene. fiveable.mefiveable.me These groups destabilize the cationic intermediate, especially when the attack is at the ortho or para positions. The meta position is least destabilized, so substitution occurs there by default. sigmaaldrich.com

Deactivating, Ortho-, Para-Directing Groups: Halogens (–F, –Cl, –Br, –I) are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the intermediate via resonance. organicchemistrytutor.com

The strategic synthesis of polysubstituted benzenes requires careful planning, often working backward from the target molecule in a process called retrosynthesis. libretexts.org The order in which substituents are introduced is critical. For example, to synthesize m-bromoaniline, one must first nitrate (B79036) benzene to install the meta-directing nitro group, then perform bromination, and finally reduce the nitro group to an amine. Reversing the order would lead to the wrong isomer because the amine group is an ortho-, para-director. libretexts.org

Research Landscape of 1-Ethynyl-2-methyl-4-nitrobenzene: A Case Study in Multifunctional Aromatic Systems

The compound This compound is a multifunctional aromatic system that incorporates three distinct substituents on a benzene ring: an ethynyl group, a methyl group, and a nitro group. Each of these groups imparts specific reactivity and electronic properties, making the molecule an interesting subject for a case study in synthetic chemistry. The IUPAC name for this structure is 4-Ethynyl-2-methyl-1-nitrobenzene . nih.gov

This molecule combines:

A nitro group , which is strongly deactivating and meta-directing. sigmaaldrich.com

A methyl group , which is weakly activating and ortho-, para-directing.

An ethynyl group , a versatile functional handle for further transformations like coupling reactions. mdpi.com

The research landscape for this specific compound appears to be limited, with its mention primarily found in chemical supplier catalogs and patent literature rather than in dedicated research articles. nih.govchemsrc.com However, its structure allows for a discussion of the synthetic challenges involved in creating such a specific substitution pattern.

A plausible retrosynthetic analysis would involve considering the directing effects of the substituents. The ortho-, para-directing methyl group and the meta-directing nitro group are positioned para to each other. This arrangement suggests a synthetic sequence where the directing effects are carefully orchestrated. One potential route could start with 2-methylaniline (o-toluidine). Nitration would be directed by the activating amino/methyl groups, followed by conversion of the amino group into a leaving group (e.g., a halide or triflate) via a Sandmeyer reaction. The final step would be the introduction of the ethynyl group, likely through a palladium-catalyzed Sonogashira coupling reaction with a protected acetylene (B1199291) source. mdpi.com

While detailed experimental research on this compound is not extensively published, its properties can be estimated through computational methods.

Computed Physicochemical Properties of 4-Ethynyl-2-methyl-1-nitrobenzene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | PubChem nih.gov |

| Molecular Weight | 161.16 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Monoisotopic Mass | 161.047678466 Da | PubChem nih.gov |

| Topological Polar Surface Area | 45.8 Ų | PubChem nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVBDTWJYYKPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethynyl 2 Methyl 4 Nitrobenzene and Its Structural Analogues

Approaches to Introduce the Ethynyl (B1212043) Moiety

The introduction of a carbon-carbon triple bond onto an aromatic ring is a fundamental transformation in organic synthesis. For a target molecule like 1-Ethynyl-2-methyl-4-nitrobenzene, this is often achieved through cross-coupling reactions.

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds, which involves the coupling of a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it compatible with a wide range of functional groups, including the nitro group. wikipedia.org

A direct synthetic route to an analogue of the target compound, 2-Methyl-4-nitro-1-(phenylethynyl)benzene, has been demonstrated via the Sonogashira coupling of 1-iodo-2-methyl-4-nitrobenzene with phenylacetylene (B144264). rsc.org This illustrates the viability of coupling a pre-functionalized nitroarene with a terminal alkyne. To synthesize the parent compound, this compound, a protected acetylene (B1199291), such as trimethylsilylacetylene, would be used, followed by in-situ or subsequent deprotection. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final arylethynyl product and regenerates the Pd(0) catalyst. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd(0)/Cu(I) | Amine | THF/DMA | 75 | - | rsc.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene (B28343) | RT | High | wikipedia.org |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | Good | organic-chemistry.org |

| Aryl Chlorides | Terminal Alkynes | Pd₂(dba)₃ / Ligand 3 | K₂CO₃ | Toluene | 120 | Efficient | libretexts.org |

This table presents generalized and specific examples of Sonogashira reaction conditions. Yields are context-dependent.

While the Sonogashira coupling is predominant, other methods can be employed to form the ethynyl group. One classic approach involves the synthesis of a styrene (B11656) derivative followed by bromination and subsequent double dehydrobromination. For instance, a vinyl group could be installed on the 2-methyl-4-nitrobenzene core, which is then dibrominated. Treatment with a strong base, such as sodium amide (NaNH₂), would eliminate two equivalents of HBr to form the alkyne.

Another strategy is the Corey-Fuchs reaction, where an aldehyde is converted into a terminal alkyne. This would involve the formylation of 2-methyl-4-nitrobenzene to produce 2-methyl-4-nitrobenzaldehyde. Reaction of this aldehyde with carbon tetrabromide and triphenylphosphine (B44618) yields a dibromo-olefin, which is then treated with a strong base like n-butyllithium to afford the terminal alkyne.

Selective Nitration Reactions for Nitroarene Synthesis

The introduction of a nitro group onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution. nih.gov However, the regiochemical outcome is highly dependent on the directing effects of the substituents already present on the ring.

In a potential synthesis of this compound, one might consider the direct nitration of a precursor like 1-ethynyl-2-methylbenzene. The outcome of this reaction is dictated by the directing effects of the methyl (-CH₃) and ethynyl (-C≡CH) groups.

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-director. minia.edu.eglibretexts.org It donates electron density to the ring via an inductive effect, making the ortho (position 6) and para (position 4) positions more nucleophilic and thus more susceptible to electrophilic attack. libretexts.org Nitration of toluene, for example, yields primarily a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. libretexts.orgchemguide.co.uk

Ethynyl Group (-C≡CH): The ethynyl group is generally considered a deactivating, meta-director for electrophilic aromatic substitution. The sp-hybridized carbons of the alkyne are more electronegative than sp² carbons of the benzene (B151609) ring, leading to an electron-withdrawing inductive effect. This deactivates the ring and directs incoming electrophiles to the meta (positions 3 and 5) position.

When both groups are present on the ring as in 1-ethynyl-2-methylbenzene, they exert a combined influence. The activating methyl group at position 2 would direct an incoming electrophile to its ortho (position 3, as 1 is blocked) and para (position 5) positions. The deactivating ethynyl group at position 1 directs to the meta positions (3 and 5). In this case, both groups reinforce the directing of the incoming nitro group to positions 3 and 5. Therefore, direct nitration of 1-ethynyl-2-methylbenzene would be expected to yield a mixture of 1-ethynyl-2-methyl-3-nitrobenzene (B8168274) and 1-ethynyl-2-methyl-5-nitrobenzene, not the desired this compound. This makes direct nitration of this specific precursor an unsuitable pathway for obtaining the target molecule. A more viable strategy involves nitrating a precursor where the directing groups favor the formation of the desired 4-nitro isomer, such as 2-methylaniline or 2-iodotoluene, before introducing the ethynyl group.

An alternative to direct nitration for synthesizing nitroarenes is the oxidation of the corresponding aryl amines. dntb.gov.uaresearchgate.net This method avoids issues of regioselectivity often encountered in electrophilic substitution and can be very effective for preparing specific isomers that are difficult to access otherwise. hilarispublisher.com To synthesize this compound via this route, one would start with 4-ethynyl-2-methylaniline.

A variety of oxidizing agents have been developed for this transformation. researchgate.net The reaction mechanism generally proceeds through the formation of nitroso intermediates, which are then further oxidized to the nitro compound. mdpi.com

Table 2: Common Oxidizing Agents for the Conversion of Aryl Amines to Nitroarenes

| Oxidizing Agent | Catalyst/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | 1,2-dichloroethane, RT | Broad, tolerates various functional groups | researchgate.net |

| Sodium Perborate (NaBO₃) | Acetic acid, 50-55 °C | Good for anilines with electron-withdrawing groups | hilarispublisher.commdpi.com |

| Hydrogen Peroxide (H₂O₂) | Selenium catalysts (e.g., diphenyl diselenide) | Catalyst determines selectivity (nitro vs. azoxy) | researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | Metal catalysts (e.g., Rh, Zr, Cr) | Broad range of substituted anilines | researchgate.netmdpi.com |

This table summarizes various reagents used for the oxidation of anilines. The choice of reagent depends on the specific substrate and desired selectivity.

Multistep Convergent and Divergent Synthetic Pathways

The synthesis of complex organic molecules can be approached through different strategic plans, including convergent and divergent pathways.

Preparation of a suitably functionalized aromatic core, such as 1-halo-2-methyl-4-nitrobenzene (e.g., from the nitration of 2-halotoluene).

Preparation of an ethynylating reagent (e.g., a protected alkyne).

The final step would be the coupling of these two fragments, for instance, via the Sonogashira reaction as discussed in section 2.1.1.

A divergent synthesis starts from a central core molecule that is subsequently reacted to create a library of structurally related compounds. wikipedia.org This strategy is particularly useful in medicinal chemistry and materials science for generating molecular diversity. Starting with a common intermediate like 1-iodo-2-methyl-4-nitrobenzene, a divergent approach could be used to synthesize a variety of analogues. By reacting this intermediate with a range of different terminal alkynes in parallel Sonogashira couplings, a library of substituted 1-(alkynyl)-2-methyl-4-nitrobenzenes can be generated, with this compound being the parent member of this series (formed by coupling with a protected acetylene).

One-Pot Synthetic Procedures and Process Intensification

The development of one-pot synthetic methods and the application of process intensification techniques like continuous flow chemistry are paramount for creating efficient, safe, and scalable manufacturing processes for fine chemicals.

One-pot procedures, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages by reducing solvent waste, saving time, and minimizing purification steps. For structural analogues of this compound, one-pot procedures have been successfully developed. For instance, a one-pot method for the synthesis of 2-aminoacetophenones involves the hydration and reduction of 1-ethynyl-2-nitrobenzenes. researchgate.net In an analogous process starting with a substrate like this compound, the reduction of the nitro group and hydration of the alkyne could potentially be achieved in a single vessel to yield 1-(5-amino-2-methylphenyl)ethan-1-one. Such procedures often utilize reagents like tin(II) chloride (SnCl₂) or iron in hydrochloric acid (Fe/HCl) to effect the transformation. researchgate.net Another one-pot approach involves the reaction of 2-alkynylnitrobenzenes with Sn/HCl in ethanol, leading to the formation of 2-aminophenyl ketones which then condense in situ with other ketones to form highly substituted quinolines in excellent yields. researchgate.net

Process intensification through continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. rsc.orgbeilstein-journals.org The synthesis of nitroaromatic compounds and subsequent cross-coupling reactions are particularly well-suited for flow chemistry. Continuous flow nitration, for example, allows for precise control of temperature and mixing, which is crucial for managing the highly exothermic nature of the reaction and ensuring high selectivity, thereby minimizing the formation of unwanted isomers. Similarly, the subsequent Sonogashira coupling to introduce the ethynyl group can be performed in a flow system. beilstein-journals.org This "telescoped" approach, where the output from one reactor flows directly into the next, avoids the isolation of potentially hazardous or unstable intermediates. Flow systems are particularly advantageous for photochemical reactions, which can be relevant for synthesizing complex derivatives. beilstein-journals.orgchemrxiv.org

The benefits of process intensification for related transformations are summarized below:

| Feature | Advantage in Synthesis | Source |

| Precise Temperature Control | Minimizes side reactions and improves safety, especially in exothermic nitration steps. | mdpi.com |

| Enhanced Mixing | Ensures uniform reaction conditions, leading to higher yields and purity. | rsc.org |

| Scalability | Production can be scaled up by running the flow reactor for longer periods or by parallelization. | beilstein-journals.org |

| Safety | The small volume of reactants at any given time significantly reduces the risks associated with hazardous reagents or explosive intermediates. | rsc.org |

| Telescoped Reactions | Enables multi-step synthesis without intermediate isolation, improving efficiency. | tib.eu |

Reaction Optimization Studies for Enhanced Efficiency and Selectivity

The Sonogashira cross-coupling reaction is the cornerstone for synthesizing arylalkynes like this compound from their corresponding aryl halides (e.g., 1-chloro-2-methyl-4-nitrobenzene or its bromo/iodo analogues). organic-chemistry.orgwikipedia.orglibretexts.org Optimizing this reaction is critical for maximizing yield and selectivity while minimizing catalyst loading and reaction time. Key parameters for optimization include the choice of palladium catalyst, copper co-catalyst, ligand, base, and solvent.

Systematic studies, often employing Design of Experiments (DoE), have been conducted to find the optimal conditions for Sonogashira couplings. sci-hub.se For instance, in the development of a process for a pharmaceutical intermediate, a DoE approach was used to evaluate the impact of catalyst loading, base quantity, coupling partner equivalents, and reaction temperature. sci-hub.se Such studies reveal complex interactions between parameters. For example, while higher temperatures can increase reaction rates, they may also lead to the formation of impurities. sci-hub.se

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is crucial. nih.govresearchgate.net Air-stable, monoligated palladium precatalysts have been shown to be highly effective for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov The presence or absence of a copper(I) co-catalyst (e.g., CuI) fundamentally alters the reaction mechanism and performance. While traditional Sonogashira reactions rely on copper, its use can lead to the undesirable homocoupling of the alkyne. nih.gov Therefore, developing copper-free conditions is a major focus of optimization studies.

Base and Solvent: The base neutralizes the hydrogen halide byproduct, and its strength and solubility influence the reaction rate. Organic bases like triethylamine (B128534) (TEA) or piperidine (B6355638) are common, but inorganic bases such as K₂CO₃ or Cs₂CO₃ are also used. researchgate.net The solvent must solubilize the reactants and catalyst system. Dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. nih.gov Optimization studies have shown that a combination of a strong, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (TMP) in a solvent like DMSO can give high yields at room temperature. nih.gov

The following tables showcase typical data from optimization studies on analogous Sonogashira reactions.

Table 1: Optimization of Base and Solvent (Based on a model reaction of an aryl bromide with a terminal alkyne)

| Entry | Base | Solvent | Yield (%) | Source |

| 1 | TEA | THF | 45 | nih.gov |

| 2 | K₂CO₃ | DMF | 62 | researchgate.net |

| 3 | Cs₂CO₃ | DCM | 94 | researchgate.net |

| 4 | TMP | DMSO | 97 | nih.gov |

| 5 | TMP | THF | 70 | nih.gov |

Table 2: Optimization of Catalyst and Ligand (Based on a model copper-free Sonogashira reaction)

| Entry | Palladium Source | Ligand | Temperature (°C) | Yield (%) | Source |

| 1 | Pd(OAc)₂ | 2,2'-Bipyridine | 50 | 99 | researchgate.net |

| 2 | Pd(OAc)₂ | None | 50 | 21 | researchgate.net |

| 3 | [DTBNpP]Pd(crotyl)Cl | (Internal) | Room Temp | 97 | nih.gov |

| 4 | Pd(PPh₃)₄ | PPh₃ | 60 | 85 | nih.gov |

These studies demonstrate that careful, systematic optimization of each reaction parameter is essential to develop a high-performing and robust synthetic process for this compound and its structural analogues. nih.gov

Chemical Reactivity and Mechanistic Transformations of 1 Ethynyl 2 Methyl 4 Nitrobenzene

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group, known to participate in a wide array of reactions. The electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity of the ethynyl moiety, often enhancing its susceptibility to nucleophilic attack and modifying its behavior in metal-catalyzed processes.

Transition Metal-Catalyzed Coupling Reactions (beyond Sonogashira)

While the Sonogashira coupling is a cornerstone reaction for terminal alkynes, the ethynyl group in 1-ethynyl-2-methyl-4-nitrobenzene is also amenable to other important transition metal-catalyzed coupling reactions. mdpi.comresearchgate.netlibretexts.org These reactions are fundamental for the construction of more complex molecular architectures.

Glaser Coupling: This reaction involves the oxidative homocoupling of terminal alkynes to form symmetric diynes. In the presence of a copper salt, such as copper(I) chloride or copper(I) bromide, and an oxidant (typically air or oxygen) in a suitable solvent like pyridine (B92270) or methanol, this compound would be expected to dimerize, yielding 1,4-bis(2-methyl-4-nitrophenyl)buta-1,3-diyne. The reaction proceeds through the formation of a copper acetylide intermediate.

Cadiot-Chodkiewicz Coupling: This is a cross-coupling reaction that allows for the synthesis of unsymmetrical diynes. It involves the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base, often an amine. For instance, reacting this compound with a 1-bromoalkyne derivative under these conditions would lead to the formation of a dissymmetric diyne, a structure often found in natural products and functional materials.

The table below summarizes the expected outcomes of these coupling reactions.

| Coupling Reaction | Reactants | Catalyst/Reagents | Expected Product |

| Glaser Coupling | This compound | Cu(I) salt, Oxidant, Base | 1,4-bis(2-methyl-4-nitrophenyl)buta-1,3-diyne |

| Cadiot-Chodkiewicz | This compound, 1-Bromoalkyne | Cu(I) salt, Base | Unsymmetrical Diyne |

Hydration and Reductive Hydration Processes

The addition of water across the carbon-carbon triple bond of the ethynyl group is a classic transformation that typically yields carbonyl compounds.

Hydration: The hydration of terminal alkynes like this compound is typically catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. This reaction follows Markovnikov's rule, where the initial enol intermediate rapidly tautomerizes to the more stable ketone. In this case, the product would be 1-(2-methyl-4-nitrophenyl)ethanone. The electron-withdrawing nitro group facilitates this reaction by making the alkyne more susceptible to nucleophilic attack.

Reductive Hydration: While less common, reductive hydration processes can lead to the formation of alcohols. This would involve the formal addition of a hydrogen molecule and a water molecule across the triple bond. Such transformations often require specific catalytic systems capable of both hydrogenation and hydration.

A summary of the hydration reaction is provided below.

| Reaction | Reagents | Intermediate | Final Product |

| Hydration | HgSO₄, H₂SO₄, H₂O | Enol | 1-(2-methyl-4-nitrophenyl)ethanone |

Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)

The ethynyl group is an excellent participant in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wikipedia.org

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," known for its high efficiency and selectivity. mdpi.com The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would exclusively yield the 1,4-disubstituted 1,2,3-triazole. This reaction is widely used in medicinal chemistry and materials science for its reliability and broad functional group tolerance. mdpi.comresearchgate.net

[2+2+2] Cycloadditions: This type of reaction involves the trimerization of three alkyne units, or the co-cyclization of an alkyne with other unsaturated molecules, to form a benzene (B151609) ring. Transition metal catalysts, such as those based on cobalt, rhodium, or nickel, are typically employed. The self-cyclotrimerization of this compound would lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene derivatives.

| Cycloaddition Type | Reactants | Catalyst | Product Type |

| Click Chemistry (CuAAC) | This compound, Organic Azide | Cu(I) salt | 1,4-Disubstituted 1,2,3-triazole |

| [2+2+2] Cycloaddition | This compound (3 equiv.) | Co, Rh, or Ni complex | Substituted Benzene |

Fragmentation Reactions of the Alkyne Moiety

While less common than addition or coupling reactions, the ethynyl group can undergo fragmentation under specific conditions. These reactions often involve oxidative cleavage of the carbon-carbon triple bond. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne, leading to the formation of carboxylic acids. In the case of this compound, such a reaction would be expected to yield 2-methyl-4-nitrobenzoic acid.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, its most significant reactivity lies in its susceptibility to reduction.

Selective Reduction to Anilines and Other Nitrogen Functionalities

The reduction of the nitro group is a synthetically important transformation, as it converts the electron-withdrawing nitro functionality into an electron-donating amino group, profoundly altering the electronic properties of the aromatic ring. masterorganicchemistry.com A key challenge is the selective reduction of the nitro group in the presence of the reactive alkyne moiety. scispace.com

Reduction to Anilines: A variety of reagents can achieve the reduction of an aromatic nitro group to an aniline. masterorganicchemistry.com For a molecule like this compound, chemoselectivity is crucial to avoid the simultaneous reduction of the alkyne.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for nitro group reduction and are generally compatible with alkyne functionalities. masterorganicchemistry.comscispace.com

Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is effective for nitro reduction, it can also readily reduce the alkyne to an alkane or alkene. masterorganicchemistry.com Therefore, highly selective catalysts or specific reaction conditions are required to preserve the triple bond.

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), used in the Zinin reduction, are known for their ability to selectively reduce one nitro group in polynitro compounds and can be mild enough to leave an alkyne intact. spcmc.ac.instackexchange.com

The successful reduction of this compound would yield 4-ethynyl-2-methylaniline, a valuable bifunctional monomer for the synthesis of polymers and other complex molecules.

The table below outlines common reagents for the selective reduction of the nitro group.

| Reagent System | Product | Selectivity Notes |

| Fe / HCl or Sn / HCl | 4-Ethynyl-2-methylaniline | Generally good selectivity for the nitro group over the alkyne. masterorganicchemistry.comscispace.com |

| Na₂S or (NH₄)₂Sₓ (Zinin Reduction) | 4-Ethynyl-2-methylaniline | Mild conditions, often used for selective reductions. spcmc.ac.instackexchange.com |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Ethynyl-2-methylaniline | Risk of over-reduction of the alkyne; requires careful control of catalyst and conditions. masterorganicchemistry.com |

Reactivity of the Methyl Group

The methyl group at the C2 position is a benzylic site and is susceptible to functionalization, primarily through radical or oxidation pathways. The reactivity of this position can be influenced by the electronic nature of the other ring substituents. Recent advancements have focused on the direct C(sp³)–H functionalization of toluene (B28343) and its derivatives. sioc-journal.cnresearchgate.net

Common benzylic functionalization reactions include:

Oxidation: The methyl group can be oxidized to a formyl (CHO), carboxyl (COOH), or hydroxymethyl (CH₂OH) group using various oxidizing agents. For instance, p-nitrotoluene's methyl group can be oxidized to a carboxyl group by enzymes. nih.gov Chemical methods, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can achieve oxidative functionalization of benzylic C-H bonds. rsc.org

Halogenation: Free-radical halogenation can introduce a halogen (e.g., Br, Cl) to the methyl group, forming a benzylic halide. These halides are versatile intermediates for subsequent nucleophilic substitution reactions. The preparation of p-nitrobenzotribromide from p-nitrotoluene derivatives highlights this possibility. acs.org

These reactions provide a pathway to introduce further complexity to the molecule, starting from the methyl group.

Interplay of Functional Groups and Regioselectivity in Complex Transformations

The regioselectivity of reactions involving this compound is a direct consequence of the electronic and steric interplay between the nitro, methyl, and ethynyl groups. wikipedia.org

Nucleophilic Attack: For nucleophilic aromatic substitution (VNSH or SNAr), the powerful electron-withdrawing nitro group is the primary director, activating the positions ortho and para to itself. organic-chemistry.orgyoutube.com In this molecule, the ortho positions are C3 and C5. The methyl group at C2 exerts a steric effect, likely disfavoring attack at C3 and promoting substitution at C5.

Electrophilic Attack: In potential electrophilic aromatic substitution reactions, the situation is more complex. The methyl group is an activating, ortho/para-directing group, while the nitro group is a strongly deactivating, meta-directing group. vaia.comvaia.com The ethynyl group is generally considered a deactivating, meta-directing group. The combined effect makes the ring highly deactivated towards electrophiles. If a reaction were forced, the directing effects would be competitive. The methyl group directs to positions C1, C3, and C5 (relative to itself), while the nitro group directs to C2 and C6 (relative to itself). The outcome would depend heavily on the specific reaction conditions and the nature of the electrophile.

Reactions at Functional Groups: The reactivity of one functional group can be modulated by the others. For example, the electron-withdrawing nitro group decreases the nucleophilicity of the ethynyl group, potentially affecting its participation in certain metal-catalyzed reactions. Conversely, the methyl and ethynyl groups influence the electron density at the nitro group, which can affect its reactivity in denitrative couplings.

Detailed Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the key reactions provides insight into the reactivity and potential for synthetic manipulation of this compound.

Transition Metal-Catalyzed Denitrative Coupling: The mechanism for the denitrative Sonogashira coupling is believed to proceed through a catalytic cycle involving both palladium and, in some variants, copper. libretexts.orgwikipedia.org The key step is the oxidative addition of the C-NO₂ bond to a Pd(0) center, forming an Ar-Pd(II)-NO₂ intermediate. acs.org This is a challenging step due to the strength of the C-NO₂ bond. Subsequent transmetalation with a copper(I) acetylide (formed from the terminal alkyne, a copper salt, and base) generates an Ar-Pd(II)-alkynyl species. The cycle is completed by reductive elimination of the product, which regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org

Vicarious Nucleophilic Substitution of Hydrogen (VNSH): The mechanism begins with the formation of a carbanion from a precursor containing a leaving group (e.g., Cl-CH₂-SO₂Ph). kuleuven.be This carbanion attacks the electron-poor aromatic ring at a position ortho or para to the nitro group. organic-chemistry.org This addition forms a resonance-stabilized anionic σ-complex. nih.gov A strong base then abstracts a proton from the ring and induces a β-elimination of the leaving group (e.g., HCl), resulting in the formation of a product anion which is subsequently protonated during workup. nih.govacs.org The requirement for a leaving group on the nucleophile is the defining feature of the VNSH mechanism. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 1 Ethynyl 2 Methyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-ethynyl-2-methyl-4-nitrobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, 1-ethynyl-4-nitrobenzene, run in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as doublets in the downfield region, typically between δ 7.64 and 8.19 ppm. rsc.org The splitting pattern arises from coupling with adjacent protons on the benzene (B151609) ring. rsc.org The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, resonates as a singlet further upfield, around δ 3.36 ppm. rsc.org For this compound, the introduction of the methyl group would alter this pattern, with the methyl protons appearing as a singlet in the aliphatic region, and the aromatic protons showing a more complex splitting pattern due to their inequivalent environments. The chemical shifts are influenced by the electron-withdrawing nitro group and the ethynyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m | - |

| Methyl-H | 2.3 - 2.6 | s | - |

| Ethynyl-H | ~3.4 | s | - |

Note: This is a predicted data table based on known shifts for similar structures. Actual experimental values may vary.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 1-ethynyl-4-nitrobenzene, the aromatic carbons exhibit signals in the range of δ 121.04 to 147.38 ppm. rsc.org The carbon attached to the nitro group is significantly deshielded and appears at the lower end of this range. rsc.org The two ethynyl carbons have distinct chemical shifts, reflecting their different electronic environments. rsc.org In this compound, an additional signal for the methyl carbon would be observed in the upfield region (typically δ 15-25 ppm). The substitution pattern on the aromatic ring would lead to six distinct signals for the benzene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 120 - 150 |

| Ethynyl-C | 75 - 95 |

| Methyl-C | 15 - 25 |

Note: This is a predicted data table based on known shifts for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and mapping out the complete molecular structure. youtube.comprinceton.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity on the benzene ring. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edusdsu.edu This experiment is crucial for assigning the signals of protonated carbons by linking the assigned proton signals to their corresponding carbon signals. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of whether they are directly bonded. princeton.edu This is particularly useful for determining the stereochemistry and conformation of molecules. In the case of this compound, NOESY could show through-space interactions between the methyl protons and the adjacent aromatic proton.

Nitrogen-15 NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atom in the nitro group. researchgate.net The chemical shift of the nitro group nitrogen in nitroaromatic compounds is highly sensitive to the electronic effects of other substituents on the aromatic ring. researchgate.net For this compound, the ¹⁵N NMR chemical shift of the nitro group would be influenced by the combined electronic effects of the ethynyl and methyl groups. This data can be valuable for understanding the electronic structure and reactivity of the molecule. The chemical shifts for nitro groups in nitroarenes are typically found in a specific region of the ¹⁵N NMR spectrum. spectrabase.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would exhibit several key absorption bands. The nitro group (NO₂) has strong, characteristic symmetric and asymmetric stretching vibrations. researchgate.net The ethynyl group (C≡C-H) would show a sharp, weak to medium intensity stretching band for the C≡C triple bond and a sharp, characteristic stretching vibration for the terminal ≡C-H bond. rsc.org The aromatic ring will have C-H stretching vibrations and a series of characteristic C=C stretching bands in the fingerprint region. rsc.org The methyl group will also show characteristic C-H stretching and bending vibrations.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong |

| Ethynyl (C≡C) | Stretch | 2100 - 2140 | Weak to Medium, Sharp |

| Ethynyl (≡C-H) | Stretch | ~3300 | Sharp |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Methyl (C-H) | Stretch | 2850 - 2960 | Medium |

Note: This is a generalized data table. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₅NO₂). nist.gov The fragmentation pattern would be characteristic of a nitroaromatic compound. youtube.com Common fragmentation pathways for nitrobenzenes involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of nitric oxide (NO) and carbon monoxide (CO). youtube.com The presence of the ethynyl and methyl groups would also influence the fragmentation, leading to characteristic fragment ions that can help to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of the elemental formula. rsc.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethynyl-4-nitrobenzene |

| Deuterated chloroform |

| Nitric oxide |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, critical data regarding its solid-state conformation, including unit cell parameters, space group, bond lengths, bond angles, and intermolecular packing interactions, remain undetermined.

For context, studies on analogous compounds such as 1-ethynyl-2-nitrobenzene (B95037) and 1-ethynyl-4,5-dimethyl-2-nitrobenzene have revealed that the nitro group is typically coplanar with the benzene ring. These studies also highlight the significant role of C-H···O hydrogen bonds in dictating the crystal packing. However, without direct experimental data for this compound, any assumptions about its solid-state structure would be purely speculative.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Properties

Similarly, a thorough search did not yield any specific experimental data on the electronic absorption (UV-Vis) and fluorescence (emission) spectra of this compound. This information is crucial for understanding the electronic transitions and photophysical properties of the molecule.

Data for related isomers, such as 1-ethynyl-4-nitrobenzene, is available and provides insight into the types of electronic transitions that might be expected. However, the precise positions of the methyl and ethynyl groups on the nitrobenzene (B124822) ring in this compound would significantly influence its electronic structure, making direct comparisons unreliable.

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 2 Methyl 4 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to explore molecular characteristics that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. A key application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

For 1-ethynyl-2-methyl-4-nitrobenzene, geometry optimization would reveal the influence of the ethynyl (B1212043), methyl, and nitro substituents on the geometry of the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group and the linear, rigid structure of the ethynyl group, combined with the steric presence of the methyl group, would likely induce some distortion in the planarity of the benzene ring. The nitro group itself may be slightly twisted out of the plane of the ring to minimize steric hindrance with the adjacent methyl group.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the most significant conformational flexibility would involve the rotation of the methyl group's hydrogen atoms and the orientation of the nitro group relative to the benzene ring. DFT calculations can map the potential energy surface associated with the rotation of the C-N bond, identifying the lowest energy conformation and the energy barriers between different rotational states.

Table 1: Illustrative Optimized Geometric Parameters (based on analogous compounds) (Note: This data is illustrative and based on general principles and data from similar substituted benzenes, not from a direct calculation on this compound.)

| Parameter | Predicted Value |

| C-C (ring) bond lengths | 1.38 - 1.41 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C-C (ethynyl) bond length | ~1.42 Å |

| C≡C (ethynyl) bond length | ~1.21 Å |

| C-H (ethynyl) bond length | ~1.06 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-N-O bond angle | ~118° |

| O-N-O bond angle | ~124° |

| C-C-C (ring) bond angles | 118 - 122° |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be primarily located on the π-system of the benzene ring and the ethynyl group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is anticipated to be concentrated on the nitro group and the atoms of the benzene ring attached to it, due to the strong electron-withdrawing nature of the NO₂ group. This distribution makes the nitro group and the ortho/para positions relative to it susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. Computational studies on similar molecules, such as nitrobenzene (B124822) derivatives, show that electron-withdrawing groups lower the energies of both HOMO and LUMO orbitals. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Note: These values are estimations based on calculations for analogous nitroaromatic compounds like 1,2-dichloro-4-nitrobenzene and are for illustrative purposes.)

| Parameter | Predicted Value (eV) |

| E(HOMO) | ~ -7.5 eV |

| E(LUMO) | ~ -3.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

| Ionization Potential (I) | ~ 7.5 eV |

| Electron Affinity (A) | ~ 3.0 eV |

| Electronegativity (χ) | ~ 5.25 eV |

| Chemical Hardness (η) | ~ 2.25 eV |

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting the sites of both nucleophilic and electrophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

For this compound, the MESP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or for hydrogen bonding. A strong positive potential would be expected over the hydrogen of the ethynyl group and on the aromatic protons, particularly the one situated between the two electron-withdrawing groups (ethynyl and nitro). The area around the nitro group on the aromatic ring would also exhibit a positive potential, confirming its susceptibility to nucleophilic attack. The π-region of the ethynyl group would likely show a region of moderate negative potential.

Prediction and Correlation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By comparing these calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the substituents. The proton on the carbon between the ethynyl and nitro groups would be expected at a lower field (higher ppm) due to the deshielding effects of these groups. The methyl protons would appear at a characteristic upfield position.

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule and their corresponding frequencies. These can be compared with experimental IR and Raman spectra. Key predicted frequencies for this molecule would include the C≡C and ≡C-H stretching of the ethynyl group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and the C-H stretching of the aromatic ring and methyl group. Calculated frequencies are often systematically scaled to improve agreement with experimental data. Studies on similar molecules like 1,2-dichloro-4-nitrobenzene have shown good correlation between experimental and scaled B3LYP calculated frequencies. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (Note: These are typical frequency ranges for the given functional groups and are not from a direct calculation on the title compound.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ethynyl | ≡C-H stretch | ~3300 |

| Ethynyl | C≡C stretch | ~2100-2150 |

| Nitro | Asymmetric NO₂ stretch | ~1520-1560 |

| Nitro | Symmetric NO₂ stretch | ~1340-1360 |

| Aromatic | C-H stretch | ~3000-3100 |

| Methyl | C-H stretch | ~2900-3000 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the entire energy profile of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and mechanism.

For this compound, a potential reaction for study would be its reduction, specifically the conversion of the nitro group to an amino group, which is a common transformation for nitroaromatics. Theoretical calculations could model the stepwise addition of hydrogen atoms, identifying the transition states for each step. This would help elucidate the reaction pathway and determine the rate-limiting step. Another area of investigation could be cycloaddition reactions involving the ethynyl group, where DFT could be used to predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways.

Prediction of Tautomeric Forms and Their Relative Stabilities

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While this compound itself does not have common tautomeric forms, its derivatives or reaction products might. For instance, if the nitro group is reduced to a nitroso group, subsequent tautomerization to an oxime could be possible under certain conditions.

More relevant to the nitro group itself is the aci-nitro tautomer, a form that can be generated, particularly if there is an adjacent carbon with a proton. In the case of this compound, the methyl group is adjacent to a ring carbon, not the nitro group. However, theoretical calculations could investigate the stability of the aci-nitro tautomer of the toluene (B28343) ring itself, which involves the deprotonation of the methyl group and protonation of a nitro oxygen. DFT calculations would involve optimizing the geometry of this tautomeric form and comparing its total energy to that of the primary nitro form. The energy difference would indicate the relative stability and equilibrium concentration of the tautomer. For most nitroaromatics, the nitro form is vastly more stable than the aci-nitro form.

Theoretical Studies on Intramolecular Interactions and Electronic Effects

Theoretical and computational chemistry studies provide significant insights into the intramolecular interactions and electronic landscape of this compound. While specific computational studies focusing exclusively on this molecule are not extensively available in public literature, a comprehensive understanding can be constructed by analyzing related nitrobenzene derivatives. Research on similar compounds, such as para-substituted nitrobenzenes and 2-methyl-4-nitroaniline (B30703), offers valuable data on the interplay of substituent effects, molecular geometry, and electronic properties, which are directly applicable to understanding this compound. researchgate.netresearchgate.net

Quantum chemical calculations on related molecules, such as para-substituted nitrobenzene derivatives, have shown that the properties of the nitro group are highly dependent on its orientation with respect to the benzene ring and the electronic nature of the other substituents. researchgate.netmdpi.com For instance, in many crystalline structures of nitrobenzene derivatives, the nitro group is slightly twisted out of the plane of the benzene ring due to intermolecular interactions. researchgate.net In an isolated molecule of this compound, a similar slight out-of-plane orientation of the nitro group can be anticipated.

The electronic effects within the molecule are largely governed by resonance and inductive effects. The strong electron-withdrawing nitro group significantly polarizes the benzene ring, creating a region of lower electron density (electrophilic character) on the ring, particularly at the ortho and para positions relative to the nitro group. The methyl group, being electron-donating, and the ethynyl group, with its π-system, further modulate this electron distribution.

Computational studies on similar molecules like 2-methyl-4-nitroaniline have utilized Density Functional Theory (DFT) to analyze their electronic structure and optical properties. researchgate.net These studies reveal that the substituent groups play a major role in determining the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its electronic transition properties.

Interactive Data Table: Calculated Properties of a Representative Nitrobenzene Derivative

The following table presents typical calculated geometric parameters for a substituted nitrobenzene, which can be considered representative for understanding the local geometry around the nitro group in this compound. These values are based on findings from studies on similar molecules. mdpi.com

| Parameter | Value |

| C-N Bond Length (Å) | ~ 1.47 |

| N-O Bond Length (Å) | ~ 1.23 |

| O-N-O Bond Angle (°) | ~ 123 |

| C-C-N-O Dihedral Angle (°) | 0 - 10 |

Interactive Data Table: Expected Electronic Properties

Based on general principles and data from related molecules, the following table outlines the expected electronic characteristics of the substituents in this compound.

| Substituent | Position | Electronic Effect |

| Nitro (NO2) | 4 | Strong Electron-Withdrawing |

| Ethynyl (C≡CH) | 1 | Weak Electron-Withdrawing |

| Methyl (CH3) | 2 | Weak Electron-Donating |

Synthetic Applications and Advanced Functionalization Strategies of 1 Ethynyl 2 Methyl 4 Nitrobenzene Derivatives

Utilization as Key Intermediates in Multicomponent Organic Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The structural features of 1-ethynyl-2-methyl-4-nitrobenzene make it an excellent substrate for such transformations. The terminal alkyne can readily participate in a variety of MCRs, including A3 coupling (aldehyde-alkyne-amine), Ugi-alkyne, and Groebke-Blackburn-Bienaymé reactions, to generate highly functionalized and structurally diverse molecular scaffolds.

The presence of the nitro group can modulate the reactivity of the alkyne and the aromatic ring, influencing the outcome of the MCR. Furthermore, the nitro group itself can be a site for subsequent transformations, adding another layer of complexity and potential for molecular diversity. For instance, following a Sonogashira coupling to introduce the ethynyl (B1212043) group onto the aromatic core, the resulting substituted phenylacetylene (B144264) can then be employed in MCRs to rapidly build complex heterocyclic frameworks.

Scaffold for the Construction of Complex Polyfunctionalized Molecules

The this compound framework serves as a robust scaffold for the synthesis of complex molecules bearing multiple functional groups. The ethynyl group is a versatile handle for introducing a wide array of substituents through reactions such as Sonogashira, Glaser, and Click chemistry. These reactions allow for the facile introduction of aryl, heteroaryl, alkyl, and other functional groups, leading to a diverse library of derivatives.

The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the other functional groups but can also be readily transformed into other functionalities. For example, reduction of the nitro group to an amine opens up a vast landscape of further chemical modifications, including diazotization, acylation, and condensation reactions. This sequential functionalization strategy allows for the precise and controlled construction of polyfunctionalized molecules with tailored properties. The interplay between the directing effects of the methyl and nitro groups can also be exploited to achieve regioselective functionalization of the aromatic ring.

Strategic Derivatization for Tailored Chemical Properties

The inherent reactivity of the functional groups in this compound allows for its strategic derivatization to fine-tune its chemical and physical properties. For example, by varying the substituents on the aromatic ring or by modifying the ethynyl group, researchers can systematically alter properties such as solubility, electronic characteristics, and biological activity.

One common strategy involves the Sonogashira coupling of this compound with various aryl or heteroaryl halides. This reaction not only extends the π-conjugated system, influencing the optical and electronic properties of the molecule, but also introduces new functional groups that can be further manipulated. The resulting diarylacetylene derivatives have been investigated for their potential applications in materials science and medicinal chemistry.

Another approach involves the transformation of the nitro group. As mentioned, its reduction to an amine provides a key intermediate for a host of derivatization reactions. For instance, the resulting amino-substituted ethynylbenzene can be used to synthesize various heterocyclic compounds, such as indoles and quinolines, which are prevalent motifs in pharmaceuticals and functional materials.

Integration into Tandem and Cascade Reaction Sequences

The multiple reactive sites on the this compound molecule make it an ideal candidate for integration into tandem and cascade reaction sequences. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability.

A typical tandem reaction involving a derivative of this compound might begin with a Sonogashira coupling, followed by an intramolecular cyclization. For example, if the coupling partner contains a nucleophilic group, this group can attack the newly formed alkyne in an intramolecular fashion, leading to the formation of a heterocyclic ring system. The nitro group can play a crucial role in such sequences by activating the alkyne towards nucleophilic attack.

Cascade reactions, which are often more complex than tandem reactions, can also be designed around this versatile scaffold. For instance, a sequence could be initiated by the reduction of the nitro group, which then triggers a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of a complex polycyclic architecture. The ability to orchestrate such intricate transformations highlights the synthetic power of the this compound core.

Chemical Modification of Surfaces and Development of Advanced Material Precursors

The ethynyl group of this compound provides a convenient anchor for the chemical modification of surfaces. Through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or through direct reaction with surface-bound functional groups, this molecule and its derivatives can be covalently attached to a variety of substrates, including nanoparticles, polymers, and electrodes.

This surface modification can be used to impart new properties to the material. For example, the introduction of the nitroaromatic moiety can alter the surface energy, hydrophobicity, and electronic properties of the material. The nitro group can also serve as a recognition site for specific analytes or as a precursor for further chemical transformations on the surface. For instance, surface-immobilized nitro groups can be reduced to amines, which can then be used to attach biomolecules or other functional moieties.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

The chemical compound 1-Ethynyl-2-methyl-4-nitrobenzene is a substituted aromatic alkyne. Its structure, featuring a phenyl ring functionalized with an ethynyl (B1212043), a methyl, and a nitro group, suggests a rich and complex reactivity profile. While specific research focusing exclusively on this molecule is limited, a broader understanding can be constructed from studies on related substituted phenylacetylenes and nitroaromatic compounds.

The synthesis of such a compound would likely involve a Sonogashira coupling reaction, a common and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. In a plausible synthetic route, 1-halo-2-methyl-4-nitrobenzene would be coupled with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. The choice of catalyst, typically a palladium complex with a copper co-catalyst, and reaction conditions would be crucial to optimize the yield and purity.

The characterization of this compound would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the connectivity of the protons and carbons, while infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the nitro (NO₂) and ethynyl (C≡C-H) functional groups. Mass spectrometry would determine the molecular weight and fragmentation pattern, confirming the compound's identity.

The electronic properties of this compound are significantly influenced by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. The methyl group, being a weak electron-donating group, has a modest counteracting effect. The ethynyl group can act as either an electron-withdrawing or -donating group depending on the reaction type. This electronic landscape suggests potential for diverse chemical transformations.

Identification of Emerging Research Frontiers and Unexplored Reactivity

The unique combination of functional groups in this compound opens up several exciting avenues for future research. A primary area of interest is the exploration of its reactivity in metal-catalyzed cross-coupling reactions. Beyond the Sonogashira coupling used for its synthesis, the ethynyl group can participate in a variety of other transformations, such as Glaser coupling to form symmetrical diynes, or cycloaddition reactions, including the "click" chemistry of azide-alkyne cycloadditions.

The presence of the nitro group suggests that the compound could be a valuable precursor for the synthesis of novel heterocyclic compounds. For instance, the reduction of the nitro group to an amine would yield 4-amino-2-methyl-1-ethynylbenzene, a versatile building block for the synthesis of substituted indoles, quinolines, and other nitrogen-containing heterocycles. The intramolecular cyclization of derivatives of this amine could lead to novel polycyclic aromatic systems with interesting photophysical or biological properties.

Furthermore, the reactivity of the ethynyl group in the presence of the nitro functionality warrants deeper investigation. The strong electron-withdrawing nature of the nitro group can influence the acidity of the acetylenic proton and the nucleophilicity of the triple bond, potentially leading to unique and selective transformations not observed in less substituted phenylacetylenes. The exploration of its utility in polymerization reactions to create novel conjugated polymers with tailored electronic and optical properties is another promising research direction. mdpi.comosti.gov

Prospects for Methodological Innovation in Synthesis and Characterization

Advancements in synthetic methodologies could provide more efficient and sustainable routes to this compound and its derivatives. The development of novel catalyst systems for the Sonogashira coupling, perhaps utilizing more earth-abundant metals or enabling the reaction to proceed under milder conditions, would be a significant contribution. Furthermore, exploring alternative synthetic strategies that avoid the pre-functionalization of the aromatic ring could offer more convergent and atom-economical approaches.

In the realm of characterization, advanced techniques could provide deeper insights into the compound's structure and properties. Solid-state NMR and X-ray crystallography could elucidate the packing and intermolecular interactions in the solid state. Ultrafast spectroscopy could be employed to study the excited-state dynamics, which is particularly relevant given the presence of the nitroaromatic chromophore. Computational modeling and density functional theory (DFT) calculations will be invaluable in predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic data.

Future Directions in the Design of Novel Chemical Architectures Utilizing this compound

The structural motifs present in this compound make it an attractive building block for the design of novel chemical architectures with tailored functions. Its rigid, rod-like structure, a consequence of the linear ethynyl group, makes it a candidate for the construction of liquid crystals, molecular wires, and other functional materials.

The potential for this compound to be incorporated into larger, more complex molecules is vast. It could serve as a key component in the synthesis of macrocycles, dendrimers, and metal-organic frameworks (MOFs). The functional groups provide handles for further elaboration; for example, the nitro group can be reduced to an amine and then diazotized to introduce other functionalities, while the ethynyl group can be used to link to other molecular fragments.

Given the known biological activity of many nitroaromatic compounds, derivatives of this compound could be explored as potential therapeutic agents or probes. The combination of the nitro group with the ethynyl functionality might lead to compounds with unique pharmacological profiles. The design and synthesis of libraries of related compounds for high-throughput screening could uncover new leads in drug discovery.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-Ethynyl-2-methyl-4-nitrobenzene in laboratory settings?

- Answer : Strict adherence to PPE (e.g., nitrile gloves, P95 respirators, chemical-resistant clothing) and engineering controls (local exhaust ventilation, closed systems) is essential due to acute toxicity (oral, dermal) and respiratory irritation risks . Safety showers and eye wash stations must be accessible. Storage at 2–8°C in dry conditions prevents decomposition and unintended reactions .

Q. Which synthetic routes are viable for preparing this compound?

- Answer : The ethynyl group is typically introduced via Sonogashira coupling between a halogenated nitrobenzene precursor (e.g., 2-methyl-4-nitroiodobenzene) and an ethynylating agent (e.g., trimethylsilylacetylene), using palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions (e.g., NEt₃) . Nitro group stability must be ensured by avoiding strong reducing agents during synthesis .

Q. How should researchers characterize the purity of this compound?

- Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., nitro C-N stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Sonogashira coupling in nitro-substituted aryl halides?

- Answer : Key variables include:

- Catalyst system : PdCl₂(PPh₃)₂ with CuI co-catalyst enhances coupling efficiency .

- Solvent : Use anhydrous THF or DMF to minimize side reactions.

- Temperature : 60–80°C balances reaction rate and nitro group stability .

- Base : NEt₃ or DBU improves deprotonation of terminal alkynes.

Monitor reaction progress via TLC (hexane/EtOAc) to avoid over-reduction of nitro groups .

Q. What strategies resolve contradictions in spectroscopic data for nitro-ethynyl aromatics?

- Answer : Cross-validate using complementary techniques:

- X-ray crystallography confirms regiochemistry if single crystals are obtainable.

- 2D NMR (e.g., COSY, NOESY) distinguishes substituent positions on the benzene ring.

- Computational modeling (DFT) predicts NMR/IR spectra for comparison with experimental data .

Q. How does the nitro group influence the reactivity of this compound in cycloadditions?

- Answer : The nitro group acts as a strong electron-withdrawing group, polarizing the ethynyl moiety and enhancing reactivity in Huisgen cycloadditions with azides. However, steric hindrance from the methyl group may reduce reaction rates, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis .

Q. What environmental impacts should be considered when disposing of nitro-ethynyl aromatic waste?

- Answer : Nitro compounds are persistent pollutants; use alkaline hydrolysis (pH >12, 70°C) to degrade nitro groups into less toxic amines. Ethynyl residues require oxidation with KMnO₄/H₂SO₄ to carboxylic acids before neutralization .

Methodological Tables

| Synthetic Optimization | Conditions | Outcome |

|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, NEt₃, 70°C | 85% yield |

| Nitro group reduction | H₂/Pd-C, EtOH | Avoid—leads to amine byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |